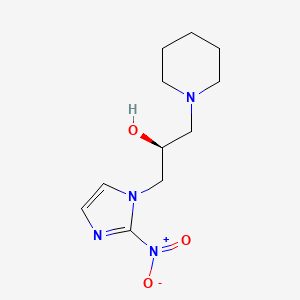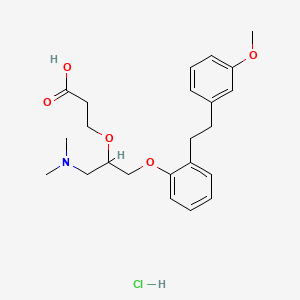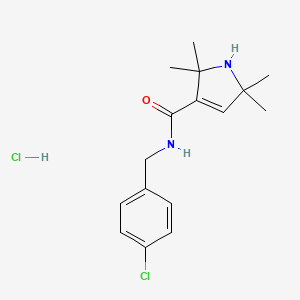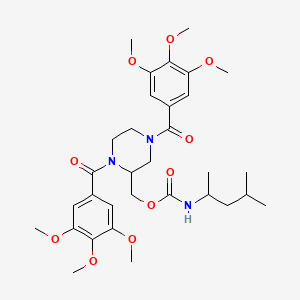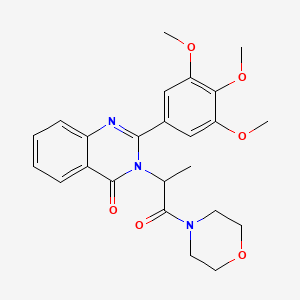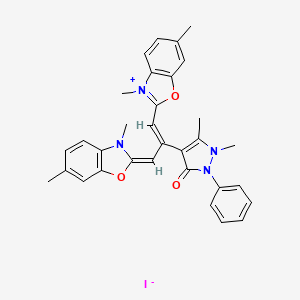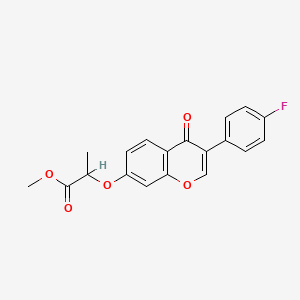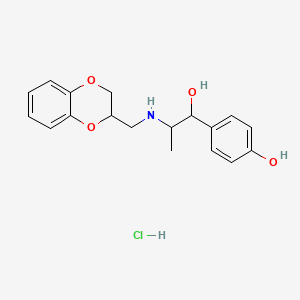
Hydrogen (4-((4-(bis(3-sulphonatobenzyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酸性バイオレット 21は、トリフェニルメタン系染料に属する合成染料です。主に絹や羊毛などのタンパク質繊維の染色に用いられる繊維産業で用いられています。この化合物は、鮮やかなバイオレットの色と、優れた堅牢性を発揮する生地への効果的な結合能力で知られています。
2. 製法
合成経路と反応条件: 酸性バイオレット 21の合成は、通常、ジメチルアニリンとベンズアルデヒドを酸触媒の存在下で縮合させることを伴います。反応は、その後酸化されて最終的な染料を形成するロイコ体の形成を経て進行します。
工業生産方法: 工業環境では、酸性バイオレット 21の生産は、大規模なバッチプロセスで行われます。反応混合物は制御された条件下で加熱され、生成物は再結晶と濾過によって精製されます。最終生成物は、染色用途で使用するために乾燥され、微粉末に粉砕されます。
反応の種類:
酸化: 酸性バイオレット 21は酸化反応を受け、様々な分解生成物が生成されます。
還元: 染料はロイコ型に還元できます。これは無色であり、元の染料を再生するために再酸化できます。
置換: 酸性バイオレット 21は、その官能基の1つが別の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 染料をロイコ型に変換するために、亜ジチオン酸ナトリウムなどの還元剤が使用されます。
置換: 目的の生成物に応じて、様々な求核剤を置換反応に用いることができます。
生成される主要な生成物:
酸化: カルボン酸やアルデヒドなどの分解生成物。
還元: ロイコ酸性バイオレット 21。
置換: 官能基が修飾された酸性バイオレット 21の置換誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 21 typically involves the condensation of dimethyl aniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a leuco compound, which is subsequently oxidized to form the final dye.
Industrial Production Methods: In industrial settings, the production of Acid Violet 21 involves large-scale batch processes. The reaction mixture is heated under controlled conditions, and the product is purified through crystallization and filtration. The final product is then dried and ground to a fine powder for use in dyeing applications.
Types of Reactions:
Oxidation: Acid Violet 21 can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: The dye can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.
Substitution: Acid Violet 21 can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Degradation products such as carboxylic acids and aldehydes.
Reduction: Leuco Acid Violet 21.
Substitution: Substituted derivatives of Acid Violet 21 with modified functional groups.
科学的研究の応用
酸性バイオレット 21は、科学研究において幅広い用途があります。
化学: pH指示薬として、および様々な分析技術に用いられます。
生物学: 細胞構造の可視化のための染色技術に用いられます。
医学: 抗菌作用の可能性について調査されています。
産業: 繊維産業で広く用いられている生地染色だけでなく、着色インクや塗料の製造にも用いられています。
作用機序
酸性バイオレット 21の作用機序は、イオン結合と水素結合相互作用を介して特定の分子標的に結合する能力に関与しています。生物系では、染料はタンパク質や核酸などの細胞成分と相互作用し、その構造と機能の変化につながります。染料の抗菌特性は、細胞膜を破壊する能力に起因し、細胞死につながります。
類似化合物:
酸性バイオレット 17: 繊維産業で同様の用途を持つ別のトリフェニルメタン染料。
酸性フクシン: 組織学と微生物学で用いられる酸性マゼンタ染料。
ブリリアントバイオレット蛍光物質: 免疫蛍光実験で用いられる超高輝度蛍光化合物のクラス。
酸性バイオレット 21の独自性: 酸性バイオレット 21は、特定のバイオレットの色合いと、優れた堅牢性を持つため、ユニークです。繊維染色から科学研究まで、様々な用途で汎用性があることでも知られています。
類似化合物との比較
Acid Violet 17: Another triphenylmethane dye with similar applications in the textile industry.
Acid Fuchsin: An acidic magenta dye used in histology and microbiology.
Brilliant Violet Fluorophores: A class of ultra-bright fluorescent compounds used in immunofluorescence experiments.
Uniqueness of Acid Violet 21: Acid Violet 21 is unique due to its specific shade of violet and its excellent colorfastness properties. It is also known for its versatility in various applications, ranging from textile dyeing to scientific research.
特性
CAS番号 |
5905-37-3 |
|---|---|
分子式 |
C37H37N3NaO6S2+ |
分子量 |
706.8 g/mol |
IUPAC名 |
sodium;3-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[phenyl(sulfo)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-19-13-28(14-20-32)36(29-15-21-33(22-16-29)39(3)4)30-17-23-34(24-18-30)40(26-27-9-8-12-35(25-27)47(41,42)43)37(48(44,45)46)31-10-6-5-7-11-31;/h5-25,37H,26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1 |
InChIキー |
BHLQHSZTZRFXNY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


